1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone

Overview

Description

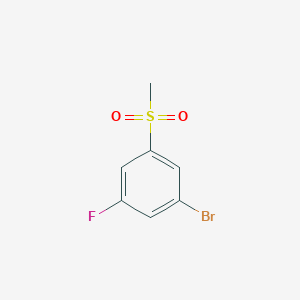

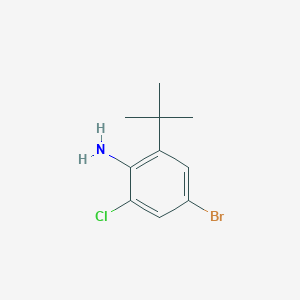

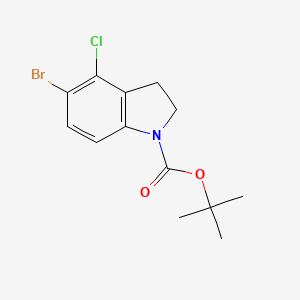

The compound “1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone” contains a bromofuran moiety, which is a heterocyclic compound consisting of a furan ring (a five-membered ring with oxygen) with a bromine atom attached. It also contains a trifluoroethanone group, which is a type of ketone with three fluorine atoms attached to the carbon atom .

Molecular Structure Analysis

The bromofuran moiety is aromatic and planar, while the trifluoroethanone group is polar and can participate in hydrogen bonding. The presence of the bromine atom and the fluorine atoms would make the compound quite dense and possibly quite reactive .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, given the presence of the bromine and fluorine atoms. It’s likely to be quite dense and may have a relatively high boiling point due to the polar nature of the trifluoroethanone group .Scientific Research Applications

Alkylation and Antibacterial Activity

1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone has been explored for its role in the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes. The resulting compounds showed promising antibacterial activity against various microbial strains, potentially rivaling the effectiveness of kanamycin, a broad-spectrum antibiotic (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Synthesis and Antimicrobial Activity

Another study demonstrated the synthesis of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives using 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone. These derivatives exhibited significant antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (International Research Journal Of Pharmacy, 2019).

Chemoenzymatic Synthesis

A chemoenzymatic approach utilized a series of 1‐aryl‐2,2,2‐trifluoroethanones, including this compound, for bioreduction using alcohol dehydrogenases. This method was part of a stereoselective synthesis process aimed at producing Odanacatib, an orally bioavailable inhibitor of Cathepsin K (ChemCatChem, 2019).

Sodium Dithionite Initiated Reactions

Research into the reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with enol ethers of cyclic ketones showed the formation of various ketones. This study contributes to the understanding of reaction mechanisms involving this compound and related compounds (Journal of Fluorine Chemistry, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(5-bromofuran-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYWTEKPYGTAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)